molecular formula C18H16N4O2S B605393 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea

3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea

Cat. No.: B605393
M. Wt: 352.4 g/mol
InChI Key: HDMAOPPDDJHKAZ-UHFFFAOYSA-N
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Description

3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoxaline ring, which is known for its diverse biological activities, and a phenylurea moiety, which is often found in herbicides and pharmaceuticals.

Preparation Methods

The synthesis of 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea typically involves multiple steps:

    Synthesis of 3-Methylquinoxaline-2-thiol: This intermediate can be prepared by reacting 3-methylquinoxaline with a thiolating agent such as phosphorus pentasulfide.

    Formation of 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl} Intermediate: The thiol intermediate is then reacted with an acylating agent like acetyl chloride to form the desired acetylated product.

    Coupling with Phenylurea: Finally, the acetylated intermediate is coupled with phenylurea under suitable conditions, such as in the presence of a base like sodium hydride, to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted ureas.

Scientific Research Applications

3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can bind to the active sites of enzymes, inhibiting their activity and leading to cytotoxic effects in cancer cells. The phenylurea moiety may also interact with specific receptors, modulating their signaling pathways and contributing to the compound’s biological activity.

Comparison with Similar Compounds

3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea can be compared with other similar compounds, such as:

    3-{2-[(3-Phenylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea: This compound has a phenyl group instead of a methyl group on the quinoxaline ring, which may affect its biological activity and chemical reactivity.

    3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-(4-chlorophenyl)urea: The presence of a chlorine atom on the phenylurea moiety can enhance its electron-withdrawing properties, potentially altering its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C18H16N4O2S/c1-12-17(21-15-10-6-5-9-14(15)19-12)25-11-16(23)22-18(24)20-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,20,22,23,24)

InChI Key

HDMAOPPDDJHKAZ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)NC(CSC2=NC3=CC=CC=C3N=C2C)=O

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC(=O)NC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amb21795397;  Amb-21795397;  Amb 21795397;  PPxY Budding Inhibitor 5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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